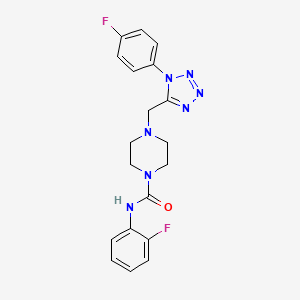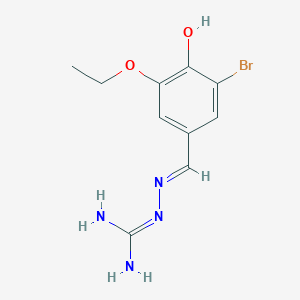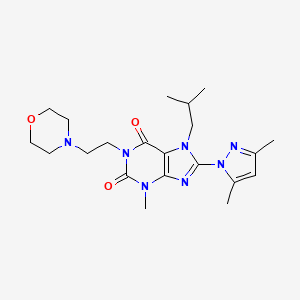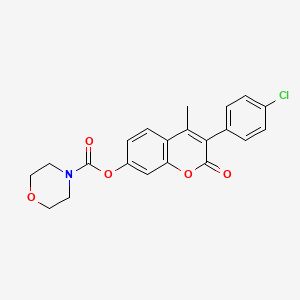![molecular formula C7H11Cl B2894051 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane CAS No. 2287287-24-3](/img/structure/B2894051.png)
1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclic structure and the presence of a chloromethyl group attached to the third carbon of the bicyclo[1.1.1]pentane ring system. This compound is of interest in various scientific and industrial applications due to its structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: One common synthetic route involves the halogenation of 3-methylbicyclo[1.1.1]pentane using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.
Substitution Reactions: Another method is the substitution reaction where a suitable precursor, such as 3-methylbicyclo[1.1.1]pentane, is reacted with chloromethylating agents like formaldehyde and hydrochloric acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the chloromethylation reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of 3-methylbicyclo[1.1.1]pentane.
Substitution: Substitution reactions are common, where the chloromethyl group can be replaced by other functional groups, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) for hydroxyl substitution and thiourea for thiol substitution are employed.
Major Products Formed:
Oxidation: this compound can be oxidized to form 1-(chloromethyl)-3-methylbicyclo[1.1.1]pentan-1-ol, 1-(chloromethyl)-3-methylbicyclo[1.1.1]pentanone, or 1-(chloromethyl)-3-methylbicyclo[1.1.1]pentanoic acid.
Reduction: The reduction product is 3-methylbicyclo[1.1.1]pentane.
Substitution: Substitution reactions can yield 1-(hydroxymethyl)-3-methylbicyclo[1.1.1]pentane, 1-(aminomethyl)-3-methylbicyclo[1.1.1]pentane, or 1-(thiomethyl)-3-methylbicyclo[1.1.1]pentane.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and advanced composites.
Wirkmechanismus
The mechanism by which 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The molecular targets and pathways involved are specific to the reactions it undergoes and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)naphthalene: This compound has a similar chloromethyl group but is part of a naphthalene ring system.
1-(Chloromethyl)pyrene: Another aromatic compound with a chloromethyl group attached to a pyrene ring.
1-(Chloromethyl)anthracene: Similar to the above, but with an anthracene ring system.
Uniqueness: 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to linear or monocyclic compounds. This structural uniqueness allows for specific reactivity patterns and applications that are not observed in similar compounds.
Eigenschaften
IUPAC Name |
1-(chloromethyl)-3-methylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c1-6-2-7(3-6,4-6)5-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVYSMJUBGJDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2893970.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2893971.png)
![[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol](/img/structure/B2893972.png)
![N-butyl-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2893974.png)
![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)





![5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2893989.png)
![1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2893990.png)
![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2893991.png)
